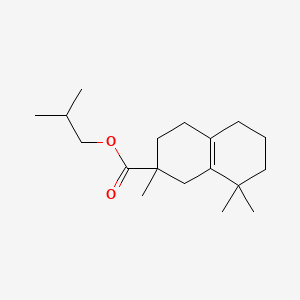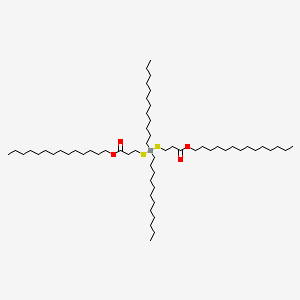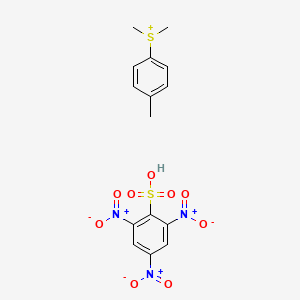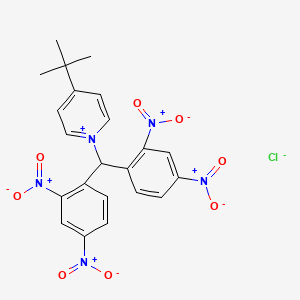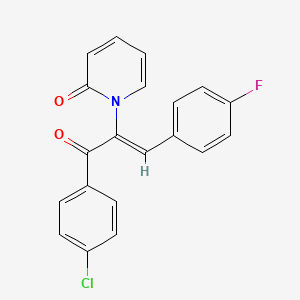
2(1H)-Pyridinone, 1-(1-(4-chlorobenzoyl)-2-(4-fluorophenyl)ethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone, 1-(1-(4-chlorobenzoyl)-2-(4-fluorophenyl)ethenyl)- is a synthetic organic compound that belongs to the class of pyridinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1-(1-(4-chlorobenzoyl)-2-(4-fluorophenyl)ethenyl)- typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyridinone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-chlorobenzoyl group: This step may involve acylation reactions using 4-chlorobenzoyl chloride.
Addition of the 4-fluorophenyl group: This can be done through coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 1-(1-(4-chlorobenzoyl)-2-(4-fluorophenyl)ethenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups in the molecule.
Substitution: This includes nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying enzyme interactions and biological pathways.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 1-(1-(4-chlorobenzoyl)-2-(4-fluorophenyl)ethenyl)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyridinone derivatives: Compounds with similar core structures but different substituents.
Benzoyl-substituted compounds: Compounds with benzoyl groups attached to different positions.
Fluorophenyl-substituted compounds: Compounds with fluorophenyl groups in various configurations.
Uniqueness
2(1H)-Pyridinone, 1-(1-(4-chlorobenzoyl)-2-(4-fluorophenyl)ethenyl)- is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
104941-02-8 |
|---|---|
Molecular Formula |
C20H13ClFNO2 |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
1-[(Z)-3-(4-chlorophenyl)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]pyridin-2-one |
InChI |
InChI=1S/C20H13ClFNO2/c21-16-8-6-15(7-9-16)20(25)18(23-12-2-1-3-19(23)24)13-14-4-10-17(22)11-5-14/h1-13H/b18-13- |
InChI Key |
BWYZZCATCCVPLI-AQTBWJFISA-N |
Isomeric SMILES |
C1=CC(=O)N(C=C1)/C(=C\C2=CC=C(C=C2)F)/C(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=O)N(C=C1)C(=CC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


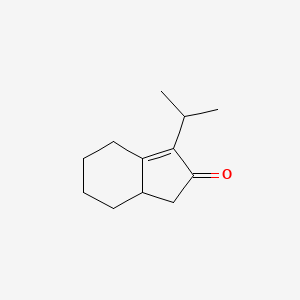
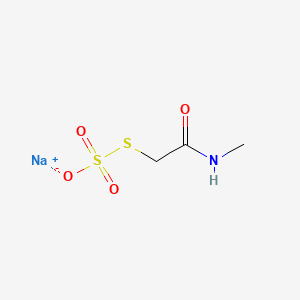

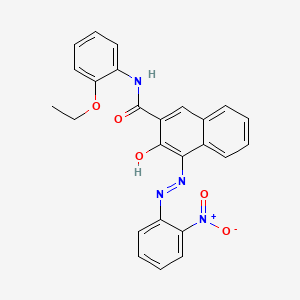
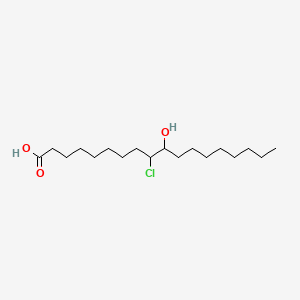
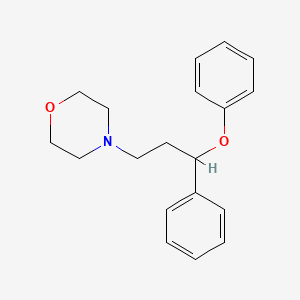
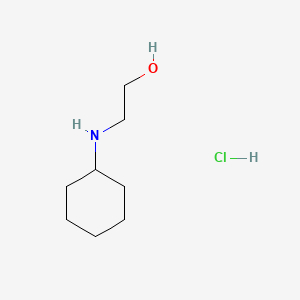
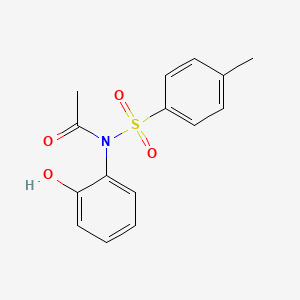
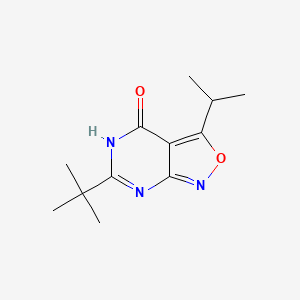
![1-[3-[Bicyclo[2.2.1]hept-5-EN-2-YL]-3-oxopropyl]piperidinium hydrogen oxalate](/img/structure/B15179829.png)
